molecular formula C14H11FO3 B3167065 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid CAS No. 916343-83-4

4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid

Cat. No.: B3167065
CAS No.: 916343-83-4
M. Wt: 246.23 g/mol
InChI Key: OSMFQQSWWGUIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Fluoro-3-methoxybiphenyl-5-carboxylic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of biphenyl, featuring a fluorine atom at the 4’ position, a methoxy group at the 3’ position, and a carboxylic acid group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3-methoxybiphenyl-5-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-3-methoxybiphenyl-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

4’-Fluoro-3-methoxybiphenyl-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-methoxybiphenyl-5-carboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and bioavailability .

Comparison with Similar Compounds

  • 4’-Fluoro-3-methoxybiphenyl-3-carboxylic acid
  • 3’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid
  • 4-Fluoro-3-methoxybenzaldehyde

Comparison: 4’-Fluoro-3-methoxybiphenyl-5-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-7-10(6-11(8-13)14(16)17)9-2-4-12(15)5-3-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMFQQSWWGUIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673392
Record name 4'-Fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916343-83-4
Record name 4'-Fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.